7-Benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione is a synthetic compound with the molecular formula C18H22N4O2S and a molecular weight of 358.466 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and thiolation reactions to introduce the benzyl and butylsulfanyl groups, respectively. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the purine ring .
Scientific Research Applications
7-Benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-3-methyl-8-(3-methylbutylsulfanyl)-3,7-dihydro-purine-2,6-dione: A closely related compound with similar structural features.
7-Butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Another similar compound with variations in the substituent groups.
Uniqueness
7-Benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione is unique due to its specific combination of benzyl and butylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-4-10-24-17-18-14-13(15(22)19-16(23)20(14)2)21(17)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGUKOAORKGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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